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molecular formula C11H11ClN2O3 B8294885 7-(2-Chloroethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one

7-(2-Chloroethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B8294885
M. Wt: 254.67 g/mol
InChI Key: URVZDWUIQSCYNI-UHFFFAOYSA-N
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Patent
US07989460B2

Procedure details

Mass Spectrum: M+H+369 and 371 7-(2-Chloroethoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (65 g) was suspended in methanol saturated with ammonia gas (1.6 L) and stirred at ambient temperature for 2 days. The solvent was concentrated to about one-fourth and the precipitate collected by filtration and washed with ether to give 7-(2-chloroethoxy)-6-methoxy-3,4-dihydroquinazolin-4-one (44g, 100%) as a white solid.
Quantity
1.6 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:23])[N:10](COC(=O)C(C)(C)C)[CH:11]=[N:12]2)=[CH:7][C:6]=1[O:24][CH3:25].N>CO>[Cl:1][CH2:2][CH2:3][O:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9](=[O:23])[NH:10][CH:11]=[N:12]2)=[CH:7][C:6]=1[O:24][CH3:25]

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
ClCCOC1=C(C=C2C(N(C=NC2=C1)COC(C(C)(C)C)=O)=O)OC
Step Two
Name
Quantity
1.6 L
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated to about one-fourth and the precipitate
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClCCOC1=C(C=C2C(NC=NC2=C1)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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